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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection. As with any pharmaceutical compound, ensuring the purity and

controlling the levels of impurities are critical for its safety and efficacy. Sofosbuvir Impurity C
is identified as a diastereomer of Sofosbuvir, with the same molecular formula (C₂₂H₂₉FN₃O₉P)

and mass, but a different stereochemical configuration. Its presence can arise from the

synthesis process or degradation. Therefore, robust analytical methods are essential for its

detection and quantification in both bulk drug substances and finished pharmaceutical

products.

These application notes provide detailed protocols for sample preparation and analysis of

Sofosbuvir Impurity C, intended for researchers, scientists, and drug development

professionals. The methodologies are based on established analytical techniques, primarily

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC).

Data Presentation: Quantitative Analysis of
Sofosbuvir and Impurity C
The following table summarizes typical quantitative data for the analysis of Sofosbuvir and its

impurities, including what would be expected for an impurity like Impurity C. These values are

compiled from various validated HPLC and UPLC methods.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b560572?utm_src=pdf-interest
https://www.benchchem.com/product/b560572?utm_src=pdf-body
https://www.benchchem.com/product/b560572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Sofosbuvir
Sofosbuvir
Impurity C (as a
related impurity)

Method

Linearity Range 1.5 - 480 µg/mL 0.5 - 30 µg/mL HPLC/UPLC

Correlation Coefficient

(r²)
> 0.999 > 0.999 HPLC/UPLC

Limit of Detection

(LOD)
0.01 - 0.1 µg/mL 0.03 - 0.5 µg/mL HPLC/UPLC

Limit of Quantification

(LOQ)
0.04 - 0.5 µg/mL 0.12 - 1.5 µg/mL HPLC/UPLC

Accuracy (%

Recovery)
98 - 102% 90 - 114% HPLC/UPLC

Precision (% RSD) < 2.0% < 2.0% HPLC/UPLC

Experimental Protocols
Protocol 1: Sample Preparation from Bulk Drug
Substance
This protocol outlines the preparation of a sample from the bulk drug substance for the analysis

of Sofosbuvir and Impurity C.

Materials:

Sofosbuvir bulk drug substance

HPLC grade methanol

HPLC grade water

HPLC grade acetonitrile

Volumetric flasks (10 mL, 50 mL, 100 mL)
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Pipettes

Sonicator

0.45 µm syringe filters

Procedure:

Standard Stock Solution Preparation:

Accurately weigh about 10 mg of Sofosbuvir reference standard and transfer it to a 10 mL

volumetric flask.

Add approximately 7 mL of diluent (typically a mixture of water and acetonitrile, e.g., 50:50

v/v) and sonicate for 10 minutes to dissolve.[1]

Make up the volume to the mark with the diluent.

Impurity C Stock Solution Preparation (if standard is available):

Accurately weigh about 10 mg of Sofosbuvir Impurity C reference standard and prepare

a stock solution in a similar manner to the Sofosbuvir standard.

Sample Solution Preparation:

Accurately weigh about 10 mg of the Sofosbuvir bulk drug substance sample and transfer

it to a 10 mL volumetric flask.

Add approximately 7 mL of diluent and sonicate for 10 minutes to ensure complete

dissolution.

Make up the volume to the mark with the diluent.

Working Standard and Sample Preparation:

Pipette an appropriate volume of the stock solution(s) into a suitable volumetric flask and

dilute with the mobile phase to achieve a final concentration within the linear range of the
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analytical method (e.g., 100 µg/mL for Sofosbuvir and a corresponding lower level for the

impurity).

Filtration:

Filter the prepared working standard and sample solutions through a 0.45 µm syringe filter

into HPLC vials before injection.

Protocol 2: Sample Preparation from Pharmaceutical
Dosage Forms (Tablets)
This protocol describes the extraction of Sofosbuvir and its impurities from a tablet formulation.

Materials:

Sofosbuvir tablets (e.g., 400 mg)

Mortar and pestle

HPLC grade methanol

HPLC grade water

HPLC grade acetonitrile

Volumetric flasks (100 mL, 200 mL)

Pipettes

Sonicator

Centrifuge (optional)

0.45 µm syringe filters

Procedure:

Sample Crushing:
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Weigh and finely powder a representative number of tablets (e.g., 10 tablets) using a

mortar and pestle.[2]

Extraction:

Transfer an amount of the powdered tablets equivalent to a single dose (e.g., 400 mg of

Sofosbuvir) into a 200 mL volumetric flask.[2]

Add approximately 150 mL of diluent (e.g., a mixture of methanol and water).

Sonicate the flask for 30 minutes to ensure complete extraction of the drug and its

impurities.[2]

Dilution:

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

Mix the solution thoroughly.

Clarification:

Filter a portion of the solution through a 0.45 µm syringe filter. If necessary, centrifuge the

solution before filtration to remove excipients.

Final Dilution:

Further dilute the filtered solution with the mobile phase to achieve a final concentration

suitable for HPLC or UPLC analysis.

Protocol 3: Forced Degradation Study Sample
Preparation
Forced degradation studies are performed to demonstrate the stability-indicating nature of an

analytical method and to generate potential degradation products, which may include Impurity

C.

Materials:
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Sofosbuvir bulk drug substance

Hydrochloric acid (HCl), 0.1 N or 1 N[3]

Sodium hydroxide (NaOH), 0.1 N or 0.5 N[3]

Hydrogen peroxide (H₂O₂), 3% or 30%[3]

Heating apparatus (water bath or oven)

UV lamp

pH meter

Procedure:

Acid Hydrolysis:

Dissolve a known amount of Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g.,

6 hours at 70°C).[3]

After cooling, neutralize the solution with an appropriate base (e.g., 0.1 N NaOH) and

dilute with the mobile phase to the desired concentration.

Base Hydrolysis:

Dissolve a known amount of Sofosbuvir in 0.1 N NaOH and reflux for a specified period

(e.g., 10 hours at 70°C).[3]

After cooling, neutralize the solution with an appropriate acid (e.g., 0.1 N HCl) and dilute

with the mobile phase.

Oxidative Degradation:

Dissolve a known amount of Sofosbuvir in 3% H₂O₂ and keep it at room temperature for a

specified period (e.g., 7 days).[3]

Dilute the resulting solution with the mobile phase.
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Thermal Degradation:

Expose a solid sample of Sofosbuvir to dry heat in an oven at a specific temperature (e.g.,

50°C) for an extended period (e.g., 21 days).[3]

Dissolve the heat-treated sample in the mobile phase for analysis.

Photolytic Degradation:

Expose a solution of Sofosbuvir to UV light for a defined duration.

Analyze the resulting solution directly or after appropriate dilution.

Visualization of Workflows

Bulk Drug Substance

Tablet Dosage Form

Weigh Bulk Drug Dissolve in Diluent & Sonicate Dilute to Working Concentration Filter (0.45 µm)

Inject into HPLC/UPLC

Weigh & Powder Tablets Extract with Diluent & Sonicate Dilute to Volume Filter/Centrifuge Final Dilution

Click to download full resolution via product page

Caption: General sample preparation workflow for Sofosbuvir impurity analysis.
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Stress Conditions
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Caption: Workflow for forced degradation studies of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560572#sample-preparation-techniques-for-
sofosbuvir-impurity-c-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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